molecular formula C23H25FN2O4S B2933190 1-ethyl-3-((4-ethylphenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one CAS No. 892769-52-7

1-ethyl-3-((4-ethylphenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one

Cat. No.: B2933190
CAS No.: 892769-52-7
M. Wt: 444.52
InChI Key: FYAVBZKEWJNHPL-UHFFFAOYSA-N
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Description

1-Ethyl-3-((4-ethylphenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one is a quinolin-4-one derivative characterized by multiple functional groups:

  • 1-Ethyl group: Enhances lipophilicity and influences pharmacokinetic properties.
  • 3-((4-Ethylphenyl)sulfonyl): A sulfonyl moiety that may contribute to hydrogen bonding and target binding.
  • 6-Fluoro substituent: Improves metabolic stability and electron-withdrawing effects.
  • 7-Morpholino group: A polar heterocyclic amine that increases aqueous solubility .

Its synthesis likely involves nucleophilic substitution and coupling reactions, as seen in analogous pathways (e.g., sulfonyl chloride reactions with aminobenzoates) .

Properties

IUPAC Name

1-ethyl-3-(4-ethylphenyl)sulfonyl-6-fluoro-7-morpholin-4-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O4S/c1-3-16-5-7-17(8-6-16)31(28,29)22-15-25(4-2)20-14-21(26-9-11-30-12-10-26)19(24)13-18(20)23(22)27/h5-8,13-15H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYAVBZKEWJNHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCOCC4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-3-((4-ethylphenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one is a synthetic compound belonging to the quinolone class, known for its broad-spectrum biological activities, particularly in antibacterial and antiviral domains. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a quinoline core substituted with an ethyl group, a sulfonyl moiety, and a morpholino group. Its chemical formula is C24H27FN2O3SC_{24}H_{27}FN_2O_3S with notable functional groups that influence its biological interactions.

The primary mechanism of action for quinolone derivatives involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. The presence of the fluorine atom enhances binding affinity, making the compound effective against various bacterial strains.

Antibacterial Activity

Research indicates that quinolone derivatives, including this compound, exhibit significant antibacterial properties. They are effective against both Gram-positive and Gram-negative bacteria. The compound's sulfonyl group is believed to enhance its interaction with bacterial targets, leading to increased efficacy compared to other quinolones .

Antiviral Properties

Emerging studies suggest potential antiviral activity as well, particularly against viruses that exploit similar cellular mechanisms for replication. The morpholino group may contribute to improved cellular uptake and bioavailability, enhancing the compound's antiviral efficacy .

Case Studies

  • In Vitro Studies : In laboratory settings, the compound has demonstrated potent activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. These studies highlight its potential as a new antibiotic candidate.
  • Comparative Analysis : When compared to established antibiotics like ciprofloxacin and levofloxacin, this compound showed superior activity against certain resistant bacterial strains, suggesting it may serve as a valuable alternative in treating infections caused by multidrug-resistant organisms .

Data Table: Biological Activity Overview

Activity Type Target Organisms Efficacy Mechanism
AntibacterialGram-positive & Gram-negativeHighInhibition of DNA gyrase and topoisomerase IV
AntiviralVarious virusesModerate (under study)Potential interference with viral replication mechanisms

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with two structurally related quinolin-4-one derivatives:

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 1-Ethyl, 3-(4-ethylphenyl)sulfonyl, 6-F, 7-Morpholino C₂₃H₂₅FN₂O₄S 444.52 Enhanced solubility (morpholino), electron-withdrawing F
1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]quinolin-4(1H)-one 1-(4-Chlorobenzyl), 6-Ethoxy, 3-(4-Isopropylphenyl)sulfonyl C₂₇H₂₅ClN₂O₄S 517.01 Bulky substituents (isopropyl, chlorobenzyl), ethoxy for lipophilicity
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one 1-Cyclopropyl, 7-Cl, 6-F, 2,3-dihydro C₁₂H₁₁ClFNO 239.67 Compact cyclopropyl group, dihydro structure reduces ring planarity

Key Comparative Insights

Solubility and Polarity: The target compound’s morpholino group at position 7 enhances water solubility compared to the ethoxy group in the chlorobenzyl analog .

Steric and Electronic Effects :

  • The 4-ethylphenylsulfonyl group in the target compound offers moderate steric bulk, whereas the 4-isopropylphenylsulfonyl group in the chlorobenzyl analog may hinder binding to sterically sensitive targets .
  • Fluoro at position 6 (target and cyclopropyl analog) improves metabolic stability compared to chloro at position 7 in the cyclopropyl derivative .

Synthetic Adaptability :

  • Synthesis of these analogs follows modular pathways (e.g., sulfonyl chloride nucleophilic substitution, hydrolysis, and coupling), allowing substituent variation by altering starting materials .

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